molecular formula C20H22N2O3S2 B2837799 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 899738-95-5

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(isopropylsulfonyl)benzamide

Cat. No. B2837799
CAS RN: 899738-95-5
M. Wt: 402.53
InChI Key: OHMYYZJVJCTBFV-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(isopropylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H22N2O3S2 and its molecular weight is 402.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(isopropylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(isopropylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene Derivatives in Heterocyclic Synthesis

Thiophene derivatives, such as benzo[b]thiophen-2-yl-hydrazonoesters, have been synthesized for heterocyclic synthesis, leading to the development of compounds with potential applications in medicinal chemistry and materials science. These derivatives are used to produce a variety of nitrogen nucleophiles, yielding compounds like pyrazole, isoxazole, and pyrimidine derivatives, indicating the versatility of thiophene-based compounds in creating pharmacologically relevant structures (Mohareb et al., 2004).

Cyclosulfamides from Amino Acids

The synthesis of cyclosulfamides (1,2,5-thiadiazolidines 1,1-dioxides) from amino acids and chlorosulfonyl isocyanate demonstrates the use of thiophene derivatives in creating valuable tools for asymmetric synthesis. This approach shows the compound's potential in the synthesis of novel chemical entities that could be utilized in drug discovery and development (Regainia et al., 2000).

Colorimetric Sensing of Fluoride Anions

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives exhibit colorimetric sensing abilities for fluoride anions, demonstrating the compound's utility in environmental and analytical chemistry. The specific benzamide derivative containing a 3,5-dinitrophenyl group showcases a significant color transition in response to fluoride, highlighting the potential for developing sensitive and selective sensors for environmental monitoring (Younes et al., 2020).

Structure-Activity Relationships in Medicinal Chemistry

Research into N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides reveals their potential as selective endothelin receptor-A antagonists. This study illustrates the compound's relevance in medicinal chemistry, especially for the design of molecules targeting cardiovascular diseases, showcasing the importance of structural modification in enhancing biological activity (Wu et al., 1997).

Antibiotic and Antimicrobial Development

The synthesis of new antibiotic and antibacterial drugs using thiophene-2-carboxamide indicates the potential application of this compound in combating microbial resistance. By generating new structures with antibiotic activity against both Gram-positive and Gram-negative bacteria, this research underscores the importance of thiophene derivatives in the ongoing search for new antimicrobial agents (Ahmed, 2007).

properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-13(2)27(24,25)15-8-6-7-14(11-15)19(23)22-20-17(12-21)16-9-4-3-5-10-18(16)26-20/h6-8,11,13H,3-5,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMYYZJVJCTBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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